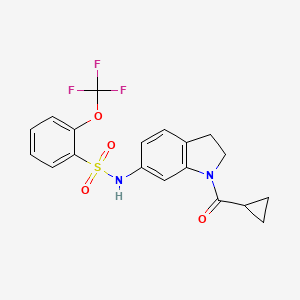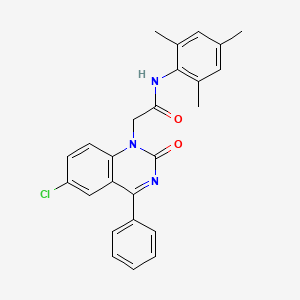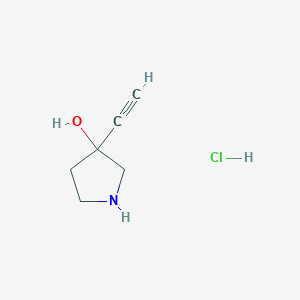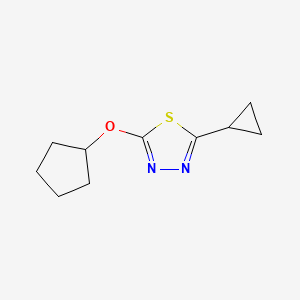![molecular formula C22H27FN4O3 B2918373 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705340-78-8](/img/structure/B2918373.png)
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one is an intriguing chemical compound known for its distinctive molecular structure and versatile applications across various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process starting with the appropriate bipiperidine derivative. Key reaction steps include:
Nucleophilic substitution to introduce the fluorophenoxy group.
Amidation reactions to form the pyridazinone core.
Industrial Production Methods
Scalable industrial production often involves:
Optimized reaction conditions for high yield and purity.
Use of catalytic agents to enhance reaction rates.
Continuous flow reactors to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo several types of reactions including:
Oxidation: : Conversion of functional groups by oxidizing agents.
Reduction: : Reaction with reducing agents to add hydrogen or remove oxygen.
Substitution: : Exchange of functional groups with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Solvents like dichloromethane for reaction media.
Major Products Formed
Reactions involving this compound often yield derivatives that retain the bipiperidine and fluorophenoxy structure, with modifications at the pyridazinone site.
Applications De Recherche Scientifique
In Chemistry
This compound serves as a valuable intermediate in synthesizing more complex molecules. Its unique structure allows for varied functionalization.
In Biology
It is used in the study of receptor-ligand interactions, particularly in neuropharmacology due to its bipiperidine moiety.
In Medicine
Research explores its potential as a therapeutic agent targeting specific neurological pathways. Its binding affinity and specificity make it a candidate for drug development.
In Industry
Its role extends to material science for the development of polymers and advanced materials due to its stable chemical nature.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bipiperidine and fluorophenoxy groups allow it to modulate biological pathways by binding to specific sites, leading to therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
When compared with structurally similar compounds:
2-(2-(4-(2-fluorophenyl)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one: stands out due to the specific positioning of the fluorophenoxy group, which impacts its binding affinity.
Similar Compounds
2-(2-(4-(2-chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(4-(2-bromophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
Remember, these details are more for your interest or research, and if there’s something specific you want to dive deeper into, let me know.
Propriétés
IUPAC Name |
2-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c23-19-4-1-2-5-20(19)30-18-9-14-25(15-10-18)17-7-12-26(13-8-17)22(29)16-27-21(28)6-3-11-24-27/h1-6,11,17-18H,7-10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYQSHGLKAKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)






![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2918301.png)

![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)
![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)
![3-(phenylsulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)

